molecular formula C12H19N3O3 B13323269 tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

Cat. No.: B13323269
M. Wt: 253.30 g/mol
InChI Key: MVGUCROWSRLMPO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool to study various biological processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is unique due to its combination of a pyrazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-4-5-17-10(8-15)9-6-13-14-7-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14)

InChI Key

MVGUCROWSRLMPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CNN=C2

Origin of Product

United States

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